Synthetic Efficiency: One-Step Quantitative Yield Protocol Reduces Procurement Lead Time and Cost
N-(4-Methoxyphenyl)isonicotinamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, whereas multi-step syntheses for structurally related analogs typically require 3-4 steps and achieve yields below 50% [1]. This one-step protocol reduces synthetic complexity and cost, offering a distinct advantage for scale-up and routine laboratory procurement [1].
| Evidence Dimension | Synthetic yield and step count |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) in one step |
| Comparator Or Baseline | Typical isonicotinamide derivatives: 22-47% yield over 3-4 steps |
| Quantified Difference | >2-fold higher yield and significantly reduced step count |
| Conditions | Adapted Vilsmeier conditions (single-step reaction) |
Why This Matters
Higher synthetic yield and reduced step count translate to lower procurement costs and faster availability for research, making this compound a more economically viable choice for large-scale studies.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023, 2023(2), M1654. View Source
